molecular formula C13H14O B8577898 2-(1-Cyclohexenyl)benzaldehyde

2-(1-Cyclohexenyl)benzaldehyde

Cat. No. B8577898
M. Wt: 186.25 g/mol
InChI Key: AABWHBQLRLQHHS-UHFFFAOYSA-N
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Patent
US04970077

Procedure details

16.3 g. (0.1 mol) o-(1-Cyclohexenyl)-benzaldehyde were heated for 4 hours in a Dean and Stark apparatus with 6.85 g. (0.11 mol) ethyleneglycol and 1 g. p-toluenesulphonic acid in 400 ml. toluene. Thereafter, the calculated amount of water had separated off. The isolated protected aldehyde was taken up in ethanol and hydrogenated over platinum oxide as catalyst. After filtering and evaporating off the solvent, the crude product was taken up in 300 ml. dioxan, mixed with 80 ml. of a 10% aqueous solution of oxalic acid and heated under reflux for 2 hours. After extraction with ethyl acetate, the organic phase was washed with water, dried over anhydrous magnesium sulphate and evaporated. Flash chromatography (hexane/ethyl acetate 5:1 v/v) gave the aldehyde in pure form in a yield of 65% of theory.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.11 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
65%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=2[CH:9]=[O:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.C(O)CO.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH:1]1([C:7]2[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=2[CH:9]=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1(=CCCCC1)C1=C(C=O)C=CC=C1
Step Two
Name
Quantity
0.11 mol
Type
reactant
Smiles
C(CO)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thereafter, the calculated amount of water had separated off
FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
evaporating off the solvent
ADDITION
Type
ADDITION
Details
dioxan, mixed with 80 ml
TEMPERATURE
Type
TEMPERATURE
Details
of a 10% aqueous solution of oxalic acid and heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate
WASH
Type
WASH
Details
the organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.